3-(2-Ethylphenyl)isoxazole-5-carboxylic acid
Description
3-(2-Ethylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted at position 3 with a 2-ethylphenyl group and at position 5 with a carboxylic acid moiety. The isoxazole scaffold is well-documented for its pharmacological relevance, including anti-inflammatory, antimicrobial, and antiviral activities .
- Esterification and hydrolysis: Starting from ethyl or methyl esters, such as ethyl 3-(substituted-phenyl)isoxazole-5-carboxylate, followed by hydrolysis using LiOH or NaOH to yield the carboxylic acid .
- Coupling reactions: Activation of the carboxylic acid via EDC/HOBt or conversion to acid chlorides (using oxalyl chloride/DMF) for amide bond formation with amines .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(2-ethylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-5-3-4-6-9(8)10-7-11(12(14)15)16-13-10/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
IOCQUVYNZXMTSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes. For instance, the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions can yield ester-functionalized isoxazoles . Another method involves the use of α,β-acetylenic oximes in the presence of AuCl3 as a catalyst .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Ethylphenyl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Isoxazole derivatives are used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and molecular properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
